3,4,5-Tris(benzyloxy)benzoic Acid
Overview
Description
3,4,5-Tris(benzyloxy)benzoic Acid: is an organic compound with the molecular formula C28H24O5 . It is a trisubstituted aromatic acid composed of three benzyloxy groups attached to a benzene ring. This compound is known for its applications in organic synthesis and as a building block for more complex molecules .
Mechanism of Action
Target of Action
3,4,5-Tris(benzyloxy)benzoic Acid is primarily used as a reagent in the Suzuki–Miyaura coupling , a widely applied transition metal catalyzed carbon–carbon bond forming reaction . The compound’s primary targets are the organoboron reagents used in this process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium . The compound’s benzylic hydrogens are activated toward free radical attack, enhancing its reactivity .
Biochemical Pathways
The compound affects the Suzuki–Miyaura coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s interaction with its targets results in changes in this pathway, leading to the formation of new carbon–carbon bonds .
Pharmacokinetics
It’s known that the compound is solid at room temperature and is recommended to be stored in a cool and dark place . This suggests that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties may be influenced by temperature and light exposure.
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This reaction is crucial in the synthesis of various organic compounds . The compound’s mode of action also involves the reduction of electron withdrawing functions into electron donating amino and alkyl groups .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature and light exposure . For instance, the compound is recommended to be stored in a cool and dark place , suggesting that high temperatures and light exposure could potentially affect its stability and efficacy. Furthermore, the compound’s susceptibility to oxidative degradation indicates that its action could also be influenced by the presence of oxidizing agents in the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-Tris(benzyloxy)benzoic Acid typically involves the benzylation of gallic acid derivatives. One common method is the reaction of gallic acid with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,4,5-Tris(benzyloxy)benzoic Acid can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of hydroxy derivatives.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3,4,5-Tris(benzyloxy)benzoic Acid is used as a reagent in organic synthesis, particularly in the synthesis of complex aromatic compounds. It serves as a building block for the synthesis of liquid crystalline compounds and other advanced materials.
Biology and Medicine: In biological research, this compound is used to study the interactions of aromatic acids with biological molecules.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives are used in the manufacture of polymers and other advanced materials.
Comparison with Similar Compounds
Gallic Acid: A precursor to 3,4,5-Tris(benzyloxy)benzoic Acid, known for its antioxidant properties.
3,4,5-Tris(methoxy)benzoic Acid: Similar structure but with methoxy groups instead of benzyloxy groups.
3,4,5-Tris(phenylmethoxy)benzoic Acid: Another derivative with phenylmethoxy groups.
Uniqueness: this compound is unique due to its three benzyloxy groups, which provide distinct reactivity and stability compared to other similar compounds. This makes it particularly useful in the synthesis of complex aromatic compounds and advanced materials .
Properties
IUPAC Name |
3,4,5-tris(phenylmethoxy)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24O5/c29-28(30)24-16-25(31-18-21-10-4-1-5-11-21)27(33-20-23-14-8-3-9-15-23)26(17-24)32-19-22-12-6-2-7-13-22/h1-17H,18-20H2,(H,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCGMEJBEDWPMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90456416 | |
Record name | 3,4,5-Tris(benzyloxy)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90456416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1486-48-2 | |
Record name | 3,4,5-Tris(benzyloxy)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90456416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4,5-Tris(benzyloxy)benzoic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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